1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound that features a pyridazine ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:
Formation of Pyridazin-3-yloxy Intermediate: This step involves the reaction of a pyridazine derivative with an appropriate reagent to introduce the oxy group.
Piperidin-1-yl Substitution: The pyridazin-3-yloxy intermediate is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.
Thiophen-3-yl Ethanone Formation: Finally, the piperidin-1-yl derivative is reacted with a thiophene derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various types of chemical reactions:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its effects on various biological systems.
Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone: Similar structure but with a different position of the thiophene ring.
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(furan-3-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(benzofuran-3-yl)ethanone: Similar structure but with a benzofuran ring.
Uniqueness
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is unique due to its specific combination of pyridazine, piperidine, and thiophene rings. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(9-12-5-8-21-11-12)18-7-2-3-13(10-18)20-14-4-1-6-16-17-14/h1,4-6,8,11,13H,2-3,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKWLIMPQGJKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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